Positional Isomer Binding Divergence: 5-Aminomethyl Isomer Exhibits Confirmed TDRD3 Tudor Domain Engagement with Quantified Affinity and Selectivity
The 5-aminomethyl positional isomer (CAS 886508-53-8) of the target compound has been validated as a fragment hit against the TDRD3 Tudor domain with a dissociation constant (Kd) of 104 ± 2 μM determined by NMR chemical shift perturbation and 48 μM by isothermal titration calorimetry (ITC), yielding a ligand efficiency (LE) of 0.40 [1]. Critically, this isomer demonstrates domain-level selectivity: Kd = 170 μM against the SMN Tudor domain (approximately 4-fold selectivity over TDRD3), with no detectable binding to the 53BP1 tandem Tudor domain or the SND1 extended Tudor domain [1]. The co-crystal structure (PDB 5YJ8, resolution 1.762 Å) reveals that the 5-CH₂NH₂ group forms a direct hydrogen bond with the side chain of N596, which swings 3.1 Å from its apo position to accommodate the ligand [2]. For the 4-aminomethyl isomer, the relocation of the aminomethyl group from the 5- to the 4-position is predicted to disrupt this specific N596 hydrogen bond, potentially redirecting binding toward alternative residues or altering domain selectivity, though direct quantitative binding data for the 4-isomer against TDRD3 has not been publicly reported as of the knowledge cutoff date. This represents a critical differentiation and an experimental opportunity.
| Evidence Dimension | Binding affinity to TDRD3 Tudor domain |
|---|---|
| Target Compound Data | No publicly available quantitative Kd or IC50 data for the 4-aminomethyl isomer specifically |
| Comparator Or Baseline | 5-aminomethyl isomer: Kd = 104 ± 2 μM (NMR), Kd = 48 μM (ITC); LE = 0.40. SMN Tudor domain Kd = 170 μM; 53BP1 and SND1: no detectable binding |
| Quantified Difference | Cannot be quantified for the target compound due to absence of public data; however, the positional difference is expected to alter binding geometry, affinity, and selectivity profile relative to the characterized 5-isomer |
| Conditions | TDRD3 Tudor domain (human, residues 1–65); NMR fragment screening with dose-dependent chemical shift perturbations; ITC validation; competitive fluorescence polarization; X-ray crystallography at 1.762 Å resolution |
Why This Matters
The 5-isomer's validated fragment-level affinity and domain selectivity provide a benchmark against which the 4-isomer must be empirically tested—researchers procuring the 4-isomer are accessing an underexplored vector geometry that may unlock selectivity profiles unavailable to the 5-isomer.
- [1] Liu, J.; Zhang, S.; Liu, M.; Liu, Y.; Nshogoza, G.; Gao, J.; Ma, R.; Yang, Y.; Wu, J.; Zhang, J.; Li, F.; Ruan, K. Structural plasticity of the TDRD3 Tudor domain probed by a fragment screening hit. FEBS J. 2018, 285 (11), 2091–2103. View Source
- [2] PDB Entry 5YJ8. Crystal structure of the TDRD3 Tudor domain in complex with 5-(aminomethyl)-1,3-dimethyl-benzimidazol-2-one (ChemComp 8W9). DOI: 10.2210/pdb5YJ8/pdb. View Source
